3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester

Catalog No.
S8205852
CAS No.
M.F
C19H26N2O4
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piper...

Product Name

3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester

IUPAC Name

2-[cyclopropyl-[(1-phenylmethoxycarbonylpiperidin-3-yl)methyl]amino]acetic acid

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C19H26N2O4/c22-18(23)13-21(17-8-9-17)12-16-7-4-10-20(11-16)19(24)25-14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H,22,23)

InChI Key

XFOPDCFWQOZVCG-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN(CC(=O)O)C3CC3

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN(CC(=O)O)C3CC3

3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound notable for its unique structural features. It comprises a piperidine ring, which is a six-membered ring containing one nitrogen atom, along with a carboxymethyl group and a benzyl ester moiety. The molecular formula of this compound is C19H26N2O4C_{19}H_{26}N_{2}O_{4}, and it has a molecular weight of approximately 346.4 g/mol. The presence of both carboxylic acid and amine functionalities suggests potential for various chemical reactivities and biological activities .

The chemical reactivity of 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester can be attributed to its functional groups. The carboxylic acid moiety can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under heat or specific conditions.
  • Amide Formation: Reaction with amines to form amides.

The piperidine ring can also participate in nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the nitrogen atom, which can act as a nucleophile.

While specific biological activities of 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester are not extensively documented, compounds with similar structural features often exhibit significant pharmacological properties. Potential biological activities may include:

  • Antimicrobial Activity: Similar compounds have shown efficacy against various pathogens.
  • CNS Activity: Some derivatives are known to interact with neurotransmitter systems, indicating potential for central nervous system effects.
  • Analgesic Properties: Compounds in this class may exhibit pain-relieving properties .

The synthesis of 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine structure can be synthesized through cyclization reactions.
  • Carboxymethylation: Introducing the carboxymethyl group via nucleophilic substitution on an activated halide.
  • Benzyl Ester Formation: Reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst to form the ester.

3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester has potential applications in various fields, including:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting various diseases.
  • Chemical Biology: In studies exploring interactions with biological macromolecules.
  • Synthetic Chemistry: As an intermediate in the synthesis of other complex organic molecules .

Studies on the interaction of 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester with biological systems could focus on:

  • Receptor Binding Studies: Investigating interactions with specific receptors, particularly in the central nervous system.
  • Enzyme Inhibition Assays: Evaluating its potential as an inhibitor for various enzymes involved in metabolic pathways.
  • Cell Line Studies: Assessing cytotoxicity and efficacy in different cancer cell lines or microbial models .

Several compounds share structural similarities with 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaMolecular WeightUnique Features
4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl esterC19H26N2O4C_{19}H_{26}N_{2}O_{4}334.4 g/molContains an ethyl group instead of cyclopropyl, affecting solubility and reactivity.
2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl esterC19H26N2O4C_{19}H_{26}N_{2}O_{4}346.4 g/molFeatures a cyclopropyl group, which may influence biological activity differently.
3-FORMYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTERC15H19N2O3C_{15}H_{19}N_{2}O_{3}247.29 g/molLacks the carboxymethyl group; primarily used as an intermediate in organic synthesis.

The uniqueness of 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester lies in its specific combination of functional groups that may confer distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

346.18925731 g/mol

Monoisotopic Mass

346.18925731 g/mol

Heavy Atom Count

25

Dates

Last modified: 01-05-2024

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